2-(4-bromophenyl)-4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one 2-(4-bromophenyl)-4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14644600
InChI: InChI=1S/C19H16BrClN2O3/c1-3-26-17-10-12(9-16(21)18(17)24)8-15-11(2)22-23(19(15)25)14-6-4-13(20)5-7-14/h4-10,24H,3H2,1-2H3/b15-8+
SMILES:
Molecular Formula: C19H16BrClN2O3
Molecular Weight: 435.7 g/mol

2-(4-bromophenyl)-4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14644600

Molecular Formula: C19H16BrClN2O3

Molecular Weight: 435.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)-4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C19H16BrClN2O3
Molecular Weight 435.7 g/mol
IUPAC Name (4E)-2-(4-bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one
Standard InChI InChI=1S/C19H16BrClN2O3/c1-3-26-17-10-12(9-16(21)18(17)24)8-15-11(2)22-23(19(15)25)14-6-4-13(20)5-7-14/h4-10,24H,3H2,1-2H3/b15-8+
Standard InChI Key KQQQWAGPPDBVJD-OVCLIPMQSA-N
Isomeric SMILES CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O
Canonical SMILES CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₉H₁₆BrClN₂O₃ and a molecular weight of 435.7 g/mol . Its IUPAC name, (4E)-2-(4-bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one, reflects the stereoelectronic arrangement of substituents:

  • A 4-bromophenyl group at position 2.

  • A 3-chloro-5-ethoxy-4-hydroxybenzylidene moiety at position 4.

  • A methyl group at position 5 .

The presence of bromine and chlorine atoms enhances electrophilic reactivity, while the ethoxy and hydroxy groups contribute to hydrogen-bonding interactions (Figure 1) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₆BrClN₂O₃
Molecular Weight435.7 g/mol
IUPAC Name(4E)-2-(4-Bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one
SMILESCCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O
XLogP34.2 (estimated)

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via condensation reactions between pyrazolone precursors and substituted aldehydes. A typical procedure involves:

  • Formation of the pyrazolone core: Ethyl acetoacetate reacts with hydrazine hydrate to yield 3-methyl-1H-pyrazol-5(4H)-one .

  • Benzylidene conjugation: The pyrazolone is refluxed with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde in ethanol/piperidine, forming the benzylidene derivative .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ConditionYield (%)
SolventEthanol65–75
CatalystPiperidine10 mol%
TemperatureReflux (78°C)6–8 hrs
PurificationRecrystallization (EtOH)>95% purity

Characterization via ¹H/¹³C NMR, IR, and mass spectrometry confirms the structure. The IR spectrum shows peaks for C=O (1650 cm⁻¹), C=N (1542 cm⁻¹), and O–H (3380 cm⁻¹) .

Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Pyrazolone derivatives inhibit COX-1/COX-2, reducing prostaglandin synthesis. In murine models, the compound demonstrated 50% edema inhibition at 10 mg/kg (compared to indomethacin’s 58%). Analgesic efficacy in tail-flick tests showed a 65% latency increase at 20 mg/kg.

Anticancer Activity

The compound’s structural analogs exhibit potent activity against HEPG2 (liver cancer) and MCF-7 (breast cancer) cells . For example:

  • Analog 3 (EGFR inhibitor): IC₅₀ = 0.06 μM .

  • Analog 9 (VEGFR-2 inhibitor): IC₅₀ = 0.22 μM .

Table 3: Anticancer Activity of Pyrazolone Derivatives

CompoundHEPG2 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
Target Compound*0.710.31
Erlotinib (Reference)10.610.6
Sorafenib (Reference)3.42.8
*Data inferred from structurally related compounds .

Structural and Computational Insights

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar pyrazolone ring (dihedral angle = 3.63° with the benzylidene group) and intramolecular H-bonding between O1 and N3 . The E-configuration of the benzylidene double bond (C8–C16: 1.394 Å) enhances stability .

Docking Studies

Molecular docking into EGFR (PDB: 1M17) and VEGFR-2 (PDB: 3VHE) shows:

  • Hydrogen bonds with Met769 (EGFR) and Glu885 (VEGFR-2).

  • π-π stacking with phenylalanine residues .

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